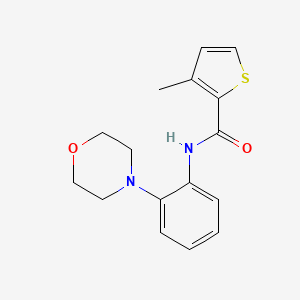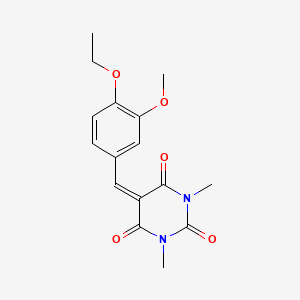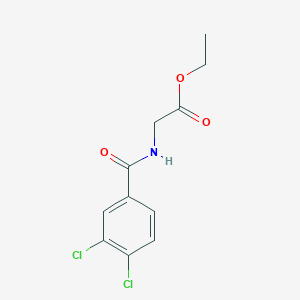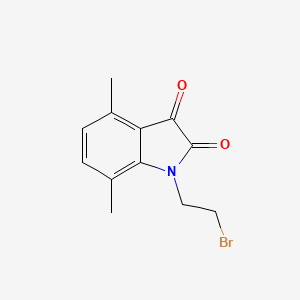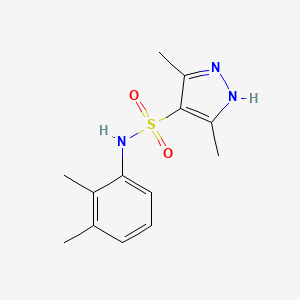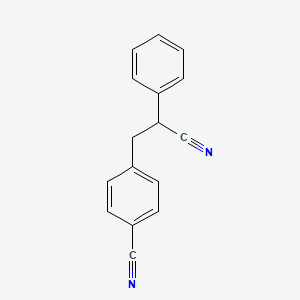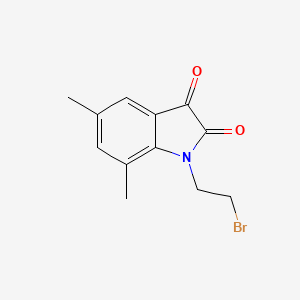
1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione, also known as BDMID, is a chemical compound that has been widely studied in the field of medicinal chemistry. BDMID has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and antifungal properties. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione involves the alkylation of 5,7-dimethyl-1H-indole-2,3-dione with 2-bromoethyl bromide.
Starting Materials
5,7-dimethyl-1H-indole-2,3-dione, 2-bromoethyl bromide, Sodium hydride, Dimethylformamide, Methanol
Reaction
To a stirred suspension of sodium hydride (1.5 equiv) in dry dimethylformamide, 5,7-dimethyl-1H-indole-2,3-dione (1 equiv) is added slowly at room temperature., The mixture is stirred for 30 minutes until a homogenous solution is obtained., 2-bromoethyl bromide (1.5 equiv) is added dropwise to the reaction mixture at 0°C., The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature., The reaction is quenched by adding methanol and the resulting mixture is filtered., The filtrate is concentrated under reduced pressure and the crude product is purified by column chromatography to obtain 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione as a yellow solid.
Aplicaciones Científicas De Investigación
1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione has also been shown to have antimicrobial activity against several strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione has been investigated for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent.
Mecanismo De Acción
The mechanism of action of 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione has been found to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione has been found to have several biochemical and physiological effects. In cancer cells, 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione has been shown to decrease the expression of genes involved in cell cycle regulation and DNA repair. In addition, 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione has been found to increase the production of reactive oxygen species, which can cause oxidative damage to cells. 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione has also been shown to inhibit the growth of biofilms, which are communities of bacteria that can cause infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit a range of biological activities. However, there are also limitations to the use of 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione in lab experiments. Its mechanism of action is not fully understood, and its toxicity and side effects have not been extensively studied.
Direcciones Futuras
There are several future directions for research on 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione. One area of interest is the development of 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione as a potential treatment for multidrug-resistant bacteria and fungi. In addition, the use of 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione as a photosensitizer in photodynamic therapy is an area of ongoing research. Finally, the development of methods for targeted delivery of 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione to cancer cells could improve its efficacy as a cancer treatment.
Propiedades
IUPAC Name |
1-(2-bromoethyl)-5,7-dimethylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-7-5-8(2)10-9(6-7)11(15)12(16)14(10)4-3-13/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNACRIUAGGJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2CCBr)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7543541.png)
![5-methyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7543551.png)
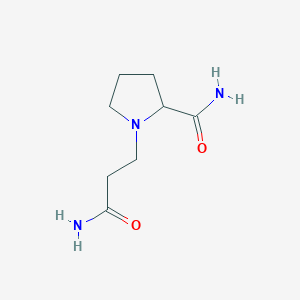
![N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide](/img/structure/B7543567.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7543569.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B7543570.png)
![3'-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7543580.png)
![4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide](/img/structure/B7543588.png)
